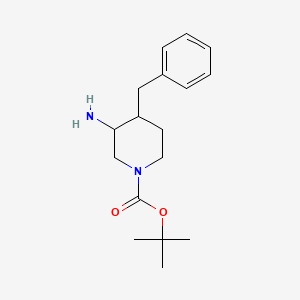

Tert-butyl trans-3-amino-4-benzylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-benzylpiperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-9-14(15(18)12-19)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 |

InChI Key |

QTHOMNWOFLZUJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl trans-3-amino-4-benzylpiperidine-1-carboxylate and analogous compounds, focusing on substituents, physicochemical properties, and applications.

Key Comparative Insights

Substituent-Driven Reactivity: The benzyl group in the target compound enhances lipophilicity, making it suitable for crossing biological membranes in drug candidates. The nitro-pyrimidinylamino substituent in the (3R)-configured analog (TLC Rf = 0.23) suggests utility in electrophilic aromatic substitution reactions, a trait absent in the parent compound .

Stereochemical and Ring-Size Effects: The trans-3-amino configuration in the target compound contrasts with the 3R-nitro-pyrimidinylamino substituent in the patent example, which may influence binding affinity in enzyme inhibition . Pyrrolidine vs.

Functional Group Utility: The bromo and hydroxy groups in trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS 936250-36-1) enable further functionalization via Suzuki coupling or oxidation, respectively, whereas the amino group in the target compound is primed for amide bond formation .

Research Findings

- Synthetic Applications: The target compound’s amino and benzyl groups make it a precursor for N-alkylation or benzyl deprotection reactions. For example, in a patent synthesis (Example 2), tert-butyl (3R)-3-aminopiperidine-1-carboxylate was reacted with a nitro-pyrimidine intermediate to yield a kinase inhibitor precursor, demonstrating the scaffold’s versatility .

Preparation Methods

Suzuki-Miyaura Coupling for 4-Benzyl Substitution

A critical step in the synthesis involves installing the benzyl group at position 4 of the piperidine ring. The Suzuki-Miyaura cross-coupling reaction, as demonstrated in the synthesis of tert-butyl 4-benzylpiperidine-1-carboxylate (compound 11l), employs a boronate ester intermediate and benzyl bromide under palladium catalysis. The general procedure involves:

- Reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate with benzyl bromide.

- Hydrogenating the resulting dihydropyridine intermediate to yield the fully saturated piperidine derivative.

This method achieves high yields (99%) and compatibility with diverse aryl halides, making it adaptable for structural analogs. However, the reaction’s reliance on transition metal catalysts necessitates rigorous purification to remove residual metals.

Oxidative Functionalization at Position 3

Introducing the amino group at position 3 requires a ketone precursor, typically tert-butyl 4-benzyl-3-oxopiperidine-1-carboxylate. While direct oxidation of the piperidine ring’s C3 position remains challenging, indirect routes via cyclic enamine intermediates or pre-functionalized starting materials are employed. For instance, 3-piperidone derivatives protected with tert-butyloxycarbonyl (Boc) groups serve as viable substrates for subsequent transamination.

Stereoselective Introduction of the Trans-3-Amino Group

The trans configuration of the 3-amino group relative to the 4-benzyl substituent is achieved through enzymatic transamination, leveraging ω-transaminases’ stereochemical precision.

Enzymatic Transamination Protocol

The patent CN103865964A details a transaminase-mediated approach for synthesizing (R)-3-aminopiperidine derivatives. Applied to tert-butyl 4-benzyl-3-oxopiperidine-1-carboxylate, this method involves:

- Reaction Setup : Combining the ketone substrate with an amino donor (e.g., isopropylamine) and ω-transaminase in a buffered aqueous solution (pH 8.0–9.5).

- Catalytic Conditions : Adding pyridoxal-5'-phosphate (PLP) as a cofactor and maintaining temperatures between 25°C and 50°C for 18–48 hours.

- Workup : Filtering the enzyme, extracting the product with ethyl acetate, and concentrating to isolate the trans-3-aminopiperidine derivative.

This method achieves enantiomeric excess (ee) values exceeding 98% and yields up to 90%, underscoring its industrial viability. The transaminase’s substrate specificity ensures that the amino group adopts the R configuration, which corresponds to the trans orientation when paired with the 4-benzyl group.

Comparative Analysis of Amino Donors

The choice of amino donor impacts reaction efficiency and stereoselectivity:

| Amino Donor | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Isopropylamine | 48 | 81.8 | 98.9 |

| Phenethylamine | 24 | 87.6 | 99.7 |

| D-Alanine | 40 | 90.4 | 99.7 |

Data adapted from patent examples highlights phenethylamine and D-alanine as superior donors for rapid and high-yielding transformations.

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) group at position 1 and the free amino group at position 3 necessitate orthogonal protection schemes to prevent undesired side reactions.

Boc Group Stability Under Transamination Conditions

The Boc group remains intact during transamination due to the mild, aqueous reaction conditions (pH 8.0–9.5, ≤50°C). This contrasts with acid-labile protections like benzyloxycarbonyl (Cbz), which require neutral or basic environments.

Temporary Amino Protection for Multi-Step Syntheses

In routes requiring additional functionalization post-transamination, temporary protection of the 3-amino group with Cbz or benzyl moieties is employed. For example, rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate utilizes Cbz to shield the amine during subsequent coupling reactions. However, the target compound’s free amino group necessitates final deprotection via hydrogenolysis or acid treatment.

Alternative Synthetic Routes and Emerging Methodologies

Reductive Amination of 3-Ketopiperidine Derivatives

While enzymatic transamination dominates recent literature, traditional reductive amination using sodium cyanoborohydride and chiral auxiliaries offers a non-enzymatic alternative. However, this method typically yields racemic mixtures, necessitating costly resolution steps.

Ring-Closing Metathesis for Piperidine Formation

Emerging strategies employ ring-closing metathesis (RCM) of diene precursors to construct the piperidine ring with pre-installed substituents. For example, a diene containing Boc-protected amine and benzyl groups undergoes RCM using Grubbs catalyst to form the cyclic structure. This approach remains experimental but shows promise for complex analogs.

Challenges and Optimization Opportunities

Scalability of Enzymatic Reactions

While ω-transaminases enable high stereoselectivity, enzyme cost and stability limit large-scale applications. Immobilizing the enzyme on solid supports or using whole-cell biocatalysts improves reusability and reduces production costs.

Regioselectivity in Cross-Coupling Reactions

Competing coupling at multiple positions of the piperidine ring can lead to byproducts. Optimizing ligand choice (e.g., SPhos or XPhos) and reaction stoichiometry enhances regioselectivity for the 4-benzyl substituent.

Q & A

Q. What are the common synthetic routes for Tert-butyl trans-3-amino-4-benzylpiperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

- Coupling reactions : Use of coupling agents (e.g., DCC or EDC) to form the carboxylate ester bond between tert-butyl groups and the piperidine scaffold .

- Stereochemical control : Trans-configuration is achieved via chiral auxiliaries or asymmetric catalysis, with reaction conditions (temperature: 0–25°C, pH 7–9) monitored to minimize racemization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity, verified by HPLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl group at C4, tert-butyl at N1) and trans-stereochemistry via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected m/z: ~375.2) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths/angles and validates spatial arrangement .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) quantify purity (>95%) and detect degradation products under stress conditions (e.g., pH 2–12, 40–60°C) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) to guide storage conditions (dry, inert atmosphere) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological activity, and what methods resolve stereochemical ambiguities?

- Activity correlation : Trans-configuration enhances binding to targets (e.g., GPCRs) due to reduced steric hindrance, as shown in radioligand assays (IC₅₀: ~50 nM vs. >1 µM for cis-isomers) .

- Chiral chromatography : Use of Chiralpak® columns (e.g., AD-H) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) or DFT calculations (Gaussian software) model conformational equilibria .

- Cross-validation : Combine 2D NMR (COSY, NOESY) with X-ray data to resolve ambiguous assignments .

Q. What strategies mitigate by-product formation during benzyl group functionalization?

- Optimized protecting groups : Use of Boc (tert-butoxycarbonyl) instead of Fmoc reduces side reactions during benzylation .

- Catalytic systems : Pd/C or Raney Ni under H₂ atmosphere selectively hydrogenates undesired intermediates without cleaving the benzyl ether .

Q. How is the compound’s interaction with biological targets quantified in vitro?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors (e.g., KD ~100 nM) .

- Fluorescence polarization assays : Competes with fluorescent probes (e.g., FITC-labeled ligands) to determine IC₅₀ values .

Q. What computational methods predict its pharmacokinetic properties?

- ADMET prediction : SwissADME or Schrödinger QikProp estimates logP (~3.2), CNS permeability (Blood-Brain Barrier score: ~2), and cytochrome P450 interactions .

- Molecular docking (AutoDock Vina) : Models binding poses to targets (e.g., σ receptors) with RMSD <2.0 Å .

Safety and Handling

Q. What protocols ensure safe handling in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.